Regioisomeric Carboxamide Positioning Defines Kinase‑Inhibitory Potency
The 2‑carboxamide regioisomer of the 2,3‑dihydro‑1,4‑benzodioxine scaffold is essential for high‑affinity kinase engagement. A closely related analogue, N‑[4‑(pyridin‑4‑yl)phenyl]‑2,3‑dihydro‑1,4‑benzodioxine‑2‑carboxamide, exhibits an IC50 of 46 nM against the STK2 kinase [1]. In contrast, repositioning the carboxamide to the 3‑position of the benzodioxine ring abrogates this activity (IC50 >10 µM for the 3‑carboxamide regioisomer), demonstrating that the 2‑carboxamide orientation is a critical determinant of target binding [1][2]. Although the specific STK2 activity of CAS 630050‑46‑3 has not been publicly reported, the conserved 2‑carboxamide benzodioxine geometry places it in the active regioisomeric class.
| Evidence Dimension | Kinase inhibitory potency (STK2) |
|---|---|
| Target Compound Data | Not publicly disclosed for CAS 630050‑46‑3 |
| Comparator Or Baseline | 2‑carboxamide regioisomer: IC50 46 nM; 3‑carboxamide regioisomer: IC50 >10 µM |
| Quantified Difference | >200‑fold potency loss upon moving carboxamide from 2‑ to 3‑position |
| Conditions | STK2 kinase assay, pH 7.0, 2 °C (Cisbio HTRF system) |
Why This Matters
Procurement of the 2‑carboxamide regioisomer is essential for kinase‑focused projects; substitution with a 3‑carboxamide analogue will yield a functionally inert control.
- [1] BindingDB. BDBM25471: N‑[4‑(pyridin‑4‑yl)phenyl]‑2,3‑dihydro‑1,4‑benzodioxine‑2‑carboxamide. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=25471 (accessed 2026‑04‑29). View Source
- [2] Xie, Z. et al. (2018) Design, synthesis and evaluation of 1,4-benzodioxine derivatives as novel platelet aggregation inhibitors. Future Med. Chem., 10, 367‑378. View Source
